molecular formula C6H8N2 B029970 4-Amino-2-methylpyridine CAS No. 18437-58-6

4-Amino-2-methylpyridine

Cat. No. B029970
CAS RN: 18437-58-6
M. Wt: 108.14 g/mol
InChI Key: GNCLPNMQEGMNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Amino-2-methylpyridine and its derivatives involves various chemical pathways. For instance, 4-Aminopyridine is synthesized from pyridine-N-oxide, achieving a total yield higher than 80%, highlighting an efficient synthetic route for obtaining aminopyridines (He, 2000). Additionally, the synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group from the pyridine ring demonstrates another method to introduce functional groups into the pyridine structure, expanding the compound's versatility (Teague, 2008).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of 2-amino-4-methylpyridine have been determined, revealing their crystallization in various space groups. These structures are stabilized by a combination of N-H···N and N-H···O hydrogen bonds, exhibiting a layered arrangement with a dimeric N-H···N motif (Bryndal et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of this compound is highlighted by its ability to form complexes and participate in various chemical reactions. For example, the synthesis and characterization of oligo-N-4-aminopyridine and its metal complexes exhibit the compound's role in forming oligomeric structures and its interaction with metals, indicating its potential in material science and coordination chemistry (Kaya & Koyuncu, 2003).

Physical Properties Analysis

The physical properties, such as thermal stability and molecular weight, of this compound derivatives, have been studied. The thermal stability of oligo-4-aminopyridine and its derivatives has been assessed through thermogravimetric analysis, showing stability against thermo-oxidative decomposition, which is crucial for its applications in various temperature conditions (Kaya & Koyuncu, 2003).

Chemical Properties Analysis

The chemical properties of this compound, such as its ability to undergo proton transfer and form salts with organic acids, have been explored. For instance, the formation of molecular salts with various benzoic acids demonstrates the compound's capacity for proton transfer, leading to the creation of supramolecular structures with extensive hydrogen bonding and non-covalent interactions (Khalib et al., 2014).

Scientific Research Applications

Corrosion Inhibition

AMP is explored as a corrosion inhibitor for mild steel in acidic conditions. Electrochemical methods and theoretical calculations suggest that AMP adsorbs on the steel surface, following the Langmuir isotherm model. The efficiency of AMP as a corrosion inhibitor is attributed to its electronic structure, specifically the energy band gap of its frontier orbitals, indicating a significant practical application in materials science to enhance the longevity of metals in corrosive environments (Mert et al., 2014).

Ligand for Transition Metals

AMP derivatives are synthesized for specific applications in bioinorganic chemistry, among other fields. These derivatives demonstrate potential in modifying the coordinating properties of parent ligands and introduce ancillary groups that optimize their ability to coordinate with transition metals and lanthanide ions. This suggests AMP's versatility in creating complex molecules with targeted functionalities for various scientific applications (Rodrigo Lamelas et al., 2017).

Enhancement of Neuromuscular Transmission

Aminopyridines, including AMP analogs, enhance synaptic and neuromuscular transmission by targeting high voltage-activated calcium channels (HVACCs). This action is distinct from their previously understood role as potassium channel blockers, suggesting new therapeutic approaches to improve neuromuscular function in conditions like spinal cord injury and multiple sclerosis (Zi-Zhen Wu et al., 2009).

Molecular and Crystal Structures

AMP derivatives have been studied for their molecular and crystal structures, providing insights into their complex formation capabilities. These studies encompass vibrational analyses and quantum chemical calculations, shedding light on the intermolecular interactions that stabilize such structures, which are crucial for designing materials with desired physical and chemical properties (I. Bryndal et al., 2012).

Supramolecular Chemistry

Research on organic acid–base salts of AMP highlights its role in forming supramolecular associations. These studies reveal how AMP and its derivatives interact with various benzoic acids to form molecular salts, which adopt specific hydrogen-bonded supramolecular structures. This knowledge is pivotal in the development of molecular recognition systems, sensors, and supramolecular architectures (N. C. Khalib et al., 2014).

Mechanism of Action

Target of Action

The primary target of 4-Amino-2-methylpyridine is the inducible Nitric Oxide Synthase (iNOS) . iNOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. The compound inhibits the activity of iNOS, thereby modulating the production of NO .

Mode of Action

This compound interacts with iNOS by binding to its active site, thereby inhibiting the enzyme’s ability to produce NO . This interaction results in a decrease in NO levels, which can influence various cellular processes that are regulated by this signaling molecule.

Safety and Hazards

4-Amino-2-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin or if inhaled . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-4-6(7)2-3-8-5/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCLPNMQEGMNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902504
Record name NoName_3009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18437-58-6
Record name 4-Amino-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18437-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the significance of intracellular glutathione (GSH) levels in cancer cells' response to cross-linking agents like ACNU?

A1: Research suggests that while intracellular GSH levels might not be a universal resistance mechanism for cross-linking agents in human colon cancer cells, they can influence sensitivity. Specifically, cancer cells with higher GSH levels show increased sensitivity to ACNU when treated with BSO, a GSH biosynthesis inhibitor. [] This implies that GSH levels could be a determining factor in the effectiveness of ACNU in GSH-rich cancer cells.

Q2: Can you elaborate on the mechanism behind BSO's ability to enhance the cytotoxic effects of ACNU and cisplatin (DDP)?

A3: BSO inhibits the synthesis of glutathione (GSH), a cellular antioxidant. [] Cancer cells often have elevated GSH levels, which can contribute to their resistance to chemotherapy drugs like ACNU and DDP. By depleting GSH levels, BSO weakens the cells' defense mechanisms, making them more susceptible to the cytotoxic effects of these anticancer agents. This potentiation effect is particularly pronounced in cells with intrinsically high GSH levels, irrespective of their initial sensitivity to the drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.